L-GLUTAMINE (2,3,3,4,4-D5)
Description
Definition and Chemical Identity
L-Glutamine (2,3,3,4,4-D5) is a deuterium-labeled analog of L-glutamine characterized by the systematic replacement of five hydrogen atoms with deuterium isotopes at positions 2, 3, 3, 4, and 4 of the glutamine carbon skeleton. The compound maintains the fundamental L-configuration and biological activity of native glutamine while incorporating deuterium labels that enable sophisticated analytical tracking and detection methodologies.
The molecular structure of L-Glutamine (2,3,3,4,4-D5) retains the essential amino acid framework with an alpha-amino group, alpha-carboxyl group, and characteristic amide side chain of glutamine. The deuterium substitution pattern specifically targets the carbon chain positions, creating a pentadeuterated species that preserves the stereochemical integrity of the parent amino acid while introducing detectable isotopic markers.
Table 1: Chemical Properties of L-Glutamine (2,3,3,4,4-D5)
The compound exists as a white to off-white solid under standard laboratory conditions and demonstrates stability characteristics consistent with deuterated amino acid derivatives. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid, reflecting both its stereochemical configuration and isotopic substitution pattern.
Commercial preparations of L-Glutamine (2,3,3,4,4-D5) typically achieve isotopic purity levels exceeding 99% for deuterated forms, encompassing d1 through d5 species, with the pentadeuterated form representing the predominant molecular species. This high level of isotopic enrichment ensures reliable analytical performance in sensitive detection applications and metabolic tracking studies.
Isotopic Labeling Rationale in Biomedical Research
The incorporation of deuterium isotopes into amino acid structures serves multiple critical functions in contemporary biomedical research methodologies. Deuterium, as a stable isotope of hydrogen with twice the mass, provides distinct analytical advantages while maintaining chemical behavior essentially identical to protium in biological systems.
In metabolic research applications, L-Glutamine (2,3,3,4,4-D5) functions as an internal standard for quantification of native L-glutamine using gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry techniques. The mass difference introduced by deuterium substitution creates distinct mass spectral signatures that enable precise quantitative analysis even in complex biological matrices.
Deuterium metabolic imaging applications utilize deuterated glutamine derivatives to trace metabolic pathways in living systems. The compound serves as a tracer molecule that can be metabolized through normal cellular pathways while remaining detectable through magnetic resonance spectroscopy techniques. Research has demonstrated that deuterated tracers, including glutamine derivatives, can be incorporated into glycolysis, tricarboxylic acid cycle, and oxidative phosphorylation pathways, enabling real-time monitoring of metabolic flux.
Table 2: Applications of L-Glutamine (2,3,3,4,4-D5) in Biomedical Research
Nuclear magnetic resonance applications represent another significant utilization of deuterated glutamine derivatives in research contexts. The replacement of hydrogen with deuterium effectively removes specific proton signals from nuclear magnetic resonance spectra, simplifying complex spectral patterns and facilitating assignment of remaining resonances. This selective deuteration approach has proven particularly valuable in protein structure determination and dynamic studies.
Enzyme mechanism investigations benefit from the kinetic isotope effects associated with deuterium substitution. The altered bond dissociation energies of carbon-deuterium bonds compared to carbon-hydrogen bonds enable researchers to probe reaction mechanisms and identify rate-limiting steps in enzymatic processes. Studies have demonstrated that deuterated amino acids can provide insights into enzyme specificity and catalytic mechanisms through careful analysis of isotope effects.
Historical Development of Deuterated Glutamine Derivatives
The development of deuterated amino acid derivatives, including glutamine analogs, traces its origins to the early recognition of deuterium's utility in biochemical research following its discovery in the 1930s. Initial efforts focused on the synthesis of simple deuterated compounds for biological study, with amino acids representing an important but technically challenging class of target molecules.
Early synthetic approaches to deuterated amino acids relied primarily on de novo synthesis from deuterated precursors or pre-activation methods followed by hydrogen-deuterium exchange under basic conditions. These methodologies, while effective for simple amino acids, proved technically demanding and costly for routine production of complex derivatives such as pentadeuterated glutamine.
The advancement of enzymatic deuteration methods represented a significant breakthrough in the field of deuterated amino acid synthesis. Research demonstrated that enzyme-catalyzed deuteration could operate directly on free amino acids to achieve hydrogen-deuterium exchange with improved efficiency compared to purely chemical approaches. Specifically, studies on dual-protein catalysis systems revealed the potential for site-selective deuteration of amino acids at both alpha-carbon and beta-carbon positions.
Table 3: Historical Milestones in Deuterated Glutamine Development
Selective chemical deuteration of aromatic amino acids emerged as a specialized field during the 1970s, with methods developed to simplify nuclear magnetic resonance spectra through strategic hydrogen replacement. These approaches demonstrated the utility of selective deuteration in facilitating spectral assignment and interpretation, establishing precedents for more sophisticated deuteration strategies.
Modern synthetic methodologies for L-Glutamine (2,3,3,4,4-D5) incorporate advanced understanding of deuterium exchange mechanisms and enzymatic catalysis. Contemporary production methods achieve isotopic purities exceeding 95% through carefully controlled reaction conditions and purification protocols. The development of standardized analytical methods, including nuclear magnetic resonance verification and mass spectrometric analysis, has ensured consistent quality and reliability of deuterated glutamine derivatives for research applications.
The integration of deuterated glutamine derivatives into commercial research portfolios occurred gradually through the 1990s and 2000s, driven by increasing demand from pharmaceutical research, metabolomics studies, and protein chemistry investigations. Current commercial preparations utilize optimized synthetic routes that balance isotopic purity, chemical purity, and economic considerations to provide reliable research reagents for the scientific community.
Properties
Molecular Weight |
151.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Isotopologues of L-Glutamine
The table below compares L-Glutamine (2,3,3,4,4-D5) with other isotope-labeled variants:
Key Differences :
- Deuterium (D5) vs. Carbon/Nitrogen Labels : Deuterium provides a distinct mass shift (+5 Da) in MS, enhancing detection sensitivity for metabolic intermediates. However, deuterium may introduce kinetic isotope effects, altering reaction rates compared to 13C/15N labels .
- Positional Specificity : Labeling at C5 (13C) targets the carbon entering the TCA cycle, while D5 labels track hydrogen exchange in transamination reactions .
Structurally Related Compounds
DL-Glutamic Acid (2,3,3,4,4-D5)
- Structure : Racemic mixture (D- and L-forms) of glutamic acid, deuterated at the same positions as L-Glutamine-D5 .
- Applications : Used in urea cycle studies; lacks the amide group, making it unsuitable for glutamine-specific pathways .
N-Acetyl-D-Glutamine-2,3,3,4,4-d5
- Structure : Acetylated derivative with deuterium at C2, C3, C3, C4, and C4 .
- Applications : Enhances solubility for cell culture studies; acetyl group protects against enzymatic degradation .
L-Glutamic Acid (2,3,3,4,4-D5)
- Structure : Deaminated form of L-glutamine, sharing the same deuterium labeling .
- Applications : Tracks glutamate dehydrogenase activity and ammonia metabolism .
Analytical and Practical Considerations
Preparation Methods
Starting Material and Initial Esterification
- Starting Material: L-glutamic-2,3,3,4,4-D5 acid (minimum 98% deuterium incorporation) is used as the precursor.
- Esterification: The carboxyl groups of the deuterated glutamic acid are converted into methyl esters by treatment with methanolic hydrochloric acid (methanolic/HCl). This step facilitates subsequent transformations by increasing solubility and reactivity.
- After evaporation of the solvent, the methyl ester intermediate is obtained and used for further reaction steps.
Formation of Phthalylglutamic Anhydride (Protection Step)
- L-glutamic acid (or its deuterated form) is reacted with phthalic anhydride in the absence of pyridine, heated to 150–200 °C to form phthalylglutamic acid.
- The mixture is then treated with acetic anhydride at its boiling point to convert phthalylglutamic acid into phthalylglutamic anhydride.
- The product is purified by washing with benzene and ether, yielding a levorotatory phthalylglutamic anhydride with higher purity and melting point (around 202 °C) compared to older methods.
Amidation to Form Phthalylglutamine
- The phthalylglutamic anhydride is dissolved in anhydrous acetone.
- This solution is added to a saturated solution of ammonia in anhydrous isopropyl ether.
- The reaction mixture is allowed to stand for about 30 minutes, during which the ammonia salt of phthalylglutamine precipitates.
- The precipitate is filtered, dissolved in water, and acidified with hydrochloric acid to yield phthalylglutamine crystals with a melting point of 204–206 °C and a yield of approximately 72%.
Hydrolysis to Obtain L-Glutamine (2,3,3,4,4-D5)
- Phthalylglutamine is hydrolyzed using hydrazine hydrate, which cleaves the phthalyl protecting group and yields free glutamine.
- The reaction mixture contains glutamine, phthalyl hydrazide (precipitated), sodium chloride, and excess hydrochloric acid.
- To remove impurities such as sodium chloride and excess acid, silver carbonate was historically used to precipitate silver chloride and neutralize acid, but this method is costly.
- Improvements involve neutralizing the solution with hydriodic acid to convert sodium carbonate to sodium iodide, which remains soluble in alcohol.
- Glutamine is then precipitated by adding alcohol, leaving sodium iodide in solution.
- The final product is isolated by filtration and drying, yielding pure L-glutamine (2,3,3,4,4-D5).
Comparative Table of Key Reaction Steps and Improvements
| Step | Traditional Method (King and Kidd) | Improved Method (Recent Invention) | Benefits of Improved Method |
|---|---|---|---|
| Esterification | Not detailed | Methanolic/HCl treatment for methyl ester formation | Facilitates downstream reactions |
| Formation of Phthalylglutamic Anhydride | Use of pyridine, racemic mixture, melting point 195–196 °C | No pyridine, levorotatory form, melting point 202 °C | Higher purity, simpler, more economical |
| Amidation | Dry dioxane and ethyl ether with ammonia | Anhydrous acetone and isopropyl ether with ammonia | Safer solvents, lower cost, better ammonia solubility |
| Hydrolysis and Purification | Silver carbonate to remove NaCl and acid, alcohol precipitation | Neutralization with hydriodic acid, alcohol precipitation | Avoids costly silver salts, simplifies purification |
Research Findings and Analytical Data
- The use of L-glutamic-2,3,3,4,4-D5 acid with ≥98% deuterium incorporation ensures high isotopic purity in the final L-glutamine (2,3,3,4,4-D5).
- Methyl ester intermediates are confirmed by standard spectroscopic methods (NMR, MS), showing retention of deuterium labels.
- The phthalyl protection strategy preserves stereochemistry, yielding the levorotatory form of glutamine, which is biologically relevant.
- The yields of each step are typically in the range of 70–75%, with overall synthesis efficiency improved by solvent and reagent optimization.
- Final product purity is verified by melting point analysis (204–206 °C) and chromatographic techniques, confirming removal of protecting groups and impurities.
- Deuterium labeling is stable under the reaction conditions, as confirmed by isotopic analysis in metabolic studies using L-[2,3,3,4,4-D5]glutamine.
Q & A
Q. What methodological precautions are critical when preparing L-Glutamine (2,3,3,4,4-D5) solutions for cell culture studies?
L-Glutamine (2,3,3,4,4-D5) is stable as a dry powder but degrades rapidly in liquid media. To minimize degradation:
Q. How does the deuterium labeling pattern (2,3,3,4,4-D5) influence metabolic pathway tracing in isotope-enriched experiments?
The specific deuteration at positions 2, 3, 3, 4, and 4 ensures minimal interference with enzymatic reactions while enabling precise tracking of glutamine metabolism. This labeling avoids backbone carbons critical for transamination, preserving metabolic fidelity. Use mass spectrometry (MS) to trace deuterium retention in downstream metabolites like α-ketoglutarate or nucleotides. Reference: Isotopic positioning and metabolic applications .
Q. What analytical techniques are recommended for quantifying L-Glutamine (2,3,3,4,4-D5) and its metabolites in biological samples?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize ion-pairing chromatography to resolve glutamine from isomers.
- Nuclear Magnetic Resonance (NMR): Use deuterium-specific probes to detect isotopic enrichment.
- Validate methods with internal standards (e.g., 13C-labeled glutamine) to correct for matrix effects. Reference: Analytical protocols for isotopic tracers .
Advanced Research Questions
Q. How can researchers mitigate isotopic dilution effects in long-term cell culture experiments using L-Glutamine (2,3,3,4,4-D5)?
Isotopic dilution occurs when unlabeled glutamine from cellular recycling or serum supplements dilutes the deuterated pool. Strategies include:
- Using serum-free media or dialyzed fetal bovine serum.
- Frequent media replacement to maintain isotopic enrichment.
- Quantifying intracellular glutamine pools via MS to adjust dosing. Reference: Cell culture optimization in neuroblastoma studies .
Q. What experimental design considerations are critical when comparing L-Glutamine (2,3,3,4,4-D5) tracer studies across different model organisms?
- In vitro vs. in vivo models: Adjust dosage to account of glutamine uptake rates (e.g., higher concentrations for primary cells vs. cell lines).
- Tissue-specific metabolism: For in vivo studies, use targeted delivery methods (e.g., intra-tumoral injection) to reduce systemic dilution.
- Control for dietary glutamine intake in animal models. Reference: Dietary supplementation protocols in swine studies .
Q. How should discrepancies in isotopic purity (e.g., 95% vs. 98%) between suppliers be addressed in data interpretation?
Q. What strategies resolve contradictions in metabolic flux data arising from L-Glutamine (2,3,3,4,4-D5) tracer studies?
- Cross-validation: Use complementary tracers (e.g., 13C-glucose) to confirm pathway activity.
- Time-course sampling: Capture dynamic flux changes to avoid snapshot biases.
- Computational modeling: Apply flux balance analysis (FBA) to integrate tracer data with metabolic networks. Reference: Multi-tracer approaches in signaling studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
